molecular formula C6H12O B14640390 2,3,4-Trimethyloxetane CAS No. 32347-12-9

2,3,4-Trimethyloxetane

Cat. No.: B14640390
CAS No.: 32347-12-9
M. Wt: 100.16 g/mol
InChI Key: HTCOCLGRYILICZ-UHFFFAOYSA-N
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Description

2,3,4-Trimethyloxetane is an organic compound with the molecular formula C6H12O. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethyloxetane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,4-trimethyl-1,3-butadiene with an oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethyloxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2,3,4-Trimethyloxetane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-trimethyloxetane exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical processes. These interactions can influence biological pathways and chemical reactions .

Comparison with Similar Compounds

  • 2,3-Dimethyloxetane
  • 2,4-Dimethyloxetane
  • 3,4-Dimethyloxetane

Uniqueness: 2,3,4-Trimethyloxetane is unique due to the presence of three methyl groups attached to the oxetane ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its dimethyl-substituted counterparts .

Properties

CAS No.

32347-12-9

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2,3,4-trimethyloxetane

InChI

InChI=1S/C6H12O/c1-4-5(2)7-6(4)3/h4-6H,1-3H3

InChI Key

HTCOCLGRYILICZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC1C)C

Origin of Product

United States

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